molecular formula C18H18N4O3S B2889641 1-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide CAS No. 1357942-60-9

1-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide

Cat. No.: B2889641
CAS No.: 1357942-60-9
M. Wt: 370.43
InChI Key: DUQFEKNGCMWBAG-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrido[2,3-e][1,3,4]thiadiazine core, which is fused with a pyrrolidine ring and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[2,3-e][1,3,4]thiadiazine core through cyclization reactions involving appropriate precursors. The introduction of the 4-methylphenyl group and the pyrrolidin-1-ylcarbonyl moiety is achieved through subsequent substitution reactions. The final step involves the oxidation of the thiadiazine ring to form the 4,4-dioxide functional group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiadiazine ring.

    Substitution: The aromatic ring and the pyrrolidine moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrrolidine moiety.

Scientific Research Applications

1-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the 4,4-dioxide functional group can enhance its reactivity and interaction with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine:

    1-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 2,2-dioxide: Contains a different oxidation state of the thiadiazine ring, leading to variations in its chemical and biological properties.

Uniqueness

The presence of the 4,4-dioxide functional group in 1-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide distinguishes it from similar compounds

Properties

IUPAC Name

[1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-13-6-8-14(9-7-13)22-16-15(5-4-10-19-16)26(24,25)17(20-22)18(23)21-11-2-3-12-21/h4-10H,2-3,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQFEKNGCMWBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)C(=N2)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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